molecular formula C14H11BrN2O B2468924 5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole CAS No. 1807726-90-4

5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole

Cat. No.: B2468924
CAS No.: 1807726-90-4
M. Wt: 303.159
InChI Key: ZYMNAAMIFKRGSK-UHFFFAOYSA-N
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Description

5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole: is a heterocyclic aromatic compound that features a benzimidazole core substituted with a bromine atom at the 5-position and a methoxyphenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and 5-bromobenzimidazole.

    Condensation Reaction: The 2-methoxyaniline undergoes a condensation reaction with 5-bromobenzimidazole in the presence of a suitable condensing agent, such as polyphosphoric acid or phosphorus oxychloride, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

    Oxidation and Reduction Reactions: The benzimidazole core can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products:

    Substituted Derivatives: Products from nucleophilic substitution reactions.

    Oxidized and Reduced Derivatives: Products from oxidation and reduction reactions.

    Biaryl Derivatives: Products from coupling reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Catalysis: Employed as a ligand in various catalytic reactions.

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

Industry:

    Materials Science: Utilized in the synthesis of organic semiconductors and other advanced materials.

    Corrosion Inhibitors: Studied for its potential as a corrosion inhibitor in various industrial applications.

Mechanism of Action

The mechanism of action of 5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole varies depending on its application:

    Antimicrobial Activity: It may inhibit microbial growth by interfering with essential enzymes or cellular processes.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or proteins.

    Fluorescent Probes: It functions by binding to specific biomolecules, resulting in a fluorescent signal that can be detected using imaging techniques.

Comparison with Similar Compounds

  • 5-bromo-1-(2-methoxyphenyl)-2-methyl-1H-imidazole
  • 5-bromo-1-(2-methoxyphenyl)-1H-imidazole

Comparison:

  • Structural Differences: The presence of different substituents on the benzimidazole core can significantly alter the chemical and physical properties of these compounds.
  • Unique Properties: 5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

5-bromo-1-(2-methoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O/c1-18-14-5-3-2-4-13(14)17-9-16-11-8-10(15)6-7-12(11)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMNAAMIFKRGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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